Methyl 5-nitroisoquinoline-6-carboxylate
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Overview
Description
Methyl 5-nitroisoquinoline-6-carboxylate is an organic compound with the molecular formula C11H8N2O4. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitroisoquinoline-6-carboxylate typically involves the nitration of isoquinoline derivatives followed by esterification. One common method includes the nitration of isoquinoline-6-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitroisoquinoline-6-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitroisoquinoline-6-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in a suitable solvent.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 5-Aminoisoquinoline-6-carboxylate.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Ester Hydrolysis: 5-Nitroisoquinoline-6-carboxylic acid.
Scientific Research Applications
Methyl 5-nitroisoquinoline-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-nitroisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Nitroisoquinoline-6-carboxylic acid: Similar structure but lacks the ester group.
6-Isoquinolinecarboxylic acid, 5-nitro-, methyl ester: Another name for Methyl 5-nitroisoquinoline-6-carboxylate.
5-Aminoisoquinoline-6-carboxylate: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 5-nitroisoquinoline-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides an overview of its biological activity, including detailed research findings, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound has a molecular formula of C₁₁H₈N₂O₄ and a molecular weight of approximately 232.19 g/mol. Its structure features a nitro group at the 5th position and a carboxylate group at the 6th position of the isoquinoline ring, along with a methyl ester functional group. This unique arrangement contributes to its chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans . The specific mechanisms of action are still being investigated, but they likely involve interactions with cellular targets such as enzymes and receptors.
Anticancer Activity
This compound has shown promise in anticancer research. It has been found to inhibit melanoma cell proliferation by targeting RAF1 kinase, which is overexpressed in many melanoma cases . This inhibition suggests a potential pathway for therapeutic intervention in melanoma treatment.
Case Studies and Research Findings
- Antimicrobial Activity Study : In a study evaluating the antimicrobial efficacy of this compound, it was found to exhibit minimum inhibitory concentrations (MICs) that were comparable to standard antibiotics. This suggests its potential as an alternative or adjunctive treatment for infections caused by resistant strains .
- Anticancer Mechanism Exploration : Further investigations into its anticancer properties revealed that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated in vitro using melanoma cell lines .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
Compound Name | Structural Features | Uniqueness |
---|---|---|
5-Nitroisoquinoline | Lacks carboxylate and methyl ester groups | Simpler structure without additional functional groups |
6-Methylisoquinoline | Lacks nitro group | Contains only a methyl group at the sixth position |
4-Methyl-5-nitroisoquinoline | Methyl group at the fourth position | Different positioning affects reactivity |
5-Aminoisoquinoline | Nitro group replaced by an amino group | Changes chemical properties significantly |
This compound is distinguished by its specific arrangement of functional groups, which influences both its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H8N2O4 |
---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
methyl 5-nitroisoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H8N2O4/c1-17-11(14)9-3-2-7-6-12-5-4-8(7)10(9)13(15)16/h2-6H,1H3 |
InChI Key |
ZDSXTWDCTJWAQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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